2-Bromo-6-(cyanomethyl)benzonitrile
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Overview
Description
2-Bromo-6-(cyanomethyl)benzonitrile: is an organic compound with the molecular formula C9H5BrN2 and a molecular weight of 221.06 g/mol . It is a derivative of benzonitrile, characterized by the presence of a bromine atom and a cyanomethyl group attached to the benzene ring. This compound is often used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Bromo-6-(cyanomethyl)benzonitrile typically involves the bromination of 6-(cyanomethyl)benzonitrile. One common method is the reaction of 6-(cyanomethyl)benzonitrile with bromine in the presence of a suitable solvent and catalyst . The reaction conditions, such as temperature and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods:
Industrial production of this compound may involve large-scale bromination processes, where the reaction is carried out in reactors with controlled temperature and pressure conditions. The use of efficient catalysts and purification techniques ensures the high yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
2-Bromo-6-(cyanomethyl)benzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminomethyl derivatives, while oxidation reactions can produce corresponding oxides .
Scientific Research Applications
2-Bromo-6-(cyanomethyl)benzonitrile has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromo-6-(cyanomethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and cyanomethyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Bromobenzonitrile: Similar in structure but lacks the cyanomethyl group.
2-(Bromomethyl)benzonitrile: Similar but with a different substitution pattern on the benzene ring.
Benzonitrile: The parent compound without bromine or cyanomethyl substitutions.
Uniqueness:
2-Bromo-6-(cyanomethyl)benzonitrile is unique due to the presence of both a bromine atom and a cyanomethyl group, which confer distinct reactivity and properties compared to its analogs. This combination of functional groups makes it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
2-bromo-6-(cyanomethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrN2/c10-9-3-1-2-7(4-5-11)8(9)6-12/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEBJDKUCZPHBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C#N)CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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